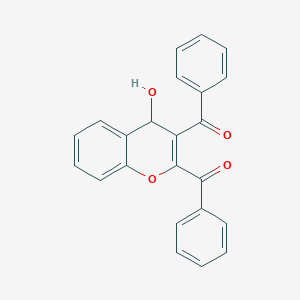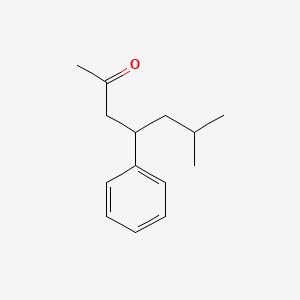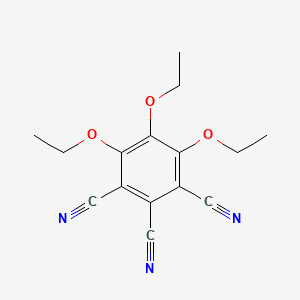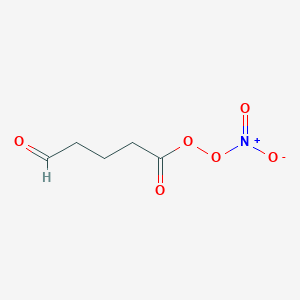
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a benzopyran ring system, which is fused with phenylmethanone groups, making it a significant molecule in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents.
科学的研究の応用
Chemistry
In chemistry, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s ability to modulate these targets can lead to changes in cellular signaling pathways, ultimately affecting biological functions.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: A derivative with potential medicinal properties.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Another flavonoid derivative with unique chemical properties.
Uniqueness
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) stands out due to its dual phenylmethanone groups, which confer distinct reactivity and stability compared to other benzopyran derivatives. This structural uniqueness allows for a broader range of chemical modifications and applications.
特性
CAS番号 |
113810-85-8 |
|---|---|
分子式 |
C23H16O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
(2-benzoyl-4-hydroxy-4H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16O4/c24-20(15-9-3-1-4-10-15)19-22(26)17-13-7-8-14-18(17)27-23(19)21(25)16-11-5-2-6-12-16/h1-14,22,26H |
InChIキー |
KFABPLKINSZYFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C3C2O)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
